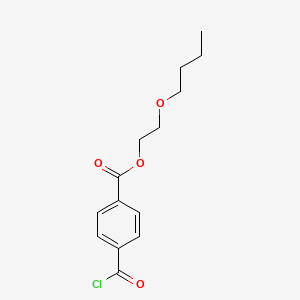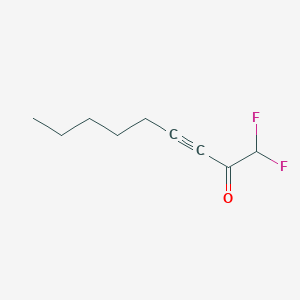
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)-, hydrochloride is a chemical compound with the molecular formula C11H17NO2.ClH. It is known for its role as a degradation product of Metaxalone, a muscle relaxant used to alleviate pain and relax muscles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As a degradation product of Metaxalone, it is relevant in pharmacological studies related to muscle relaxants.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- involves its interaction with specific molecular targets. In the context of its role as a degradation product of Metaxalone, it may interact with neurotransmitter receptors or ion channels in muscle cells, leading to muscle relaxation. The exact molecular pathways and targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Metaxalone: The parent compound, used as a muscle relaxant.
1-Amino-3-(3,5-dimethylphenoxy)-2-propanol: A closely related compound with similar structural features.
Uniqueness
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- is unique due to its specific structural configuration and its role as a degradation product of Metaxalone. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
110493-27-1 |
|---|---|
Fórmula molecular |
C11H18ClNO2 |
Peso molecular |
231.72 g/mol |
Nombre IUPAC |
1-amino-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12;/h3-5,10,13H,6-7,12H2,1-2H3;1H |
Clave InChI |
KMLJFMOWQYTITC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(CN)O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



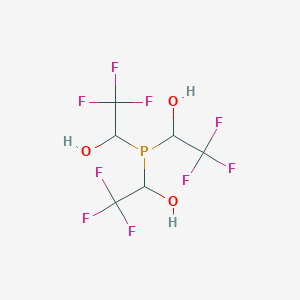
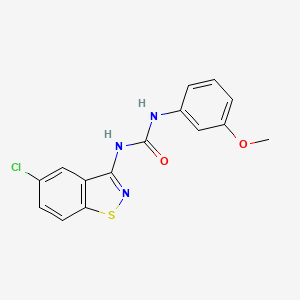




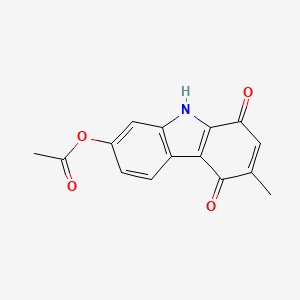
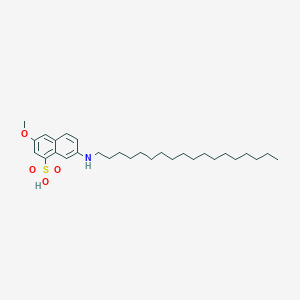
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)
![{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid](/img/structure/B14325066.png)
